4,6-Dichloro-2-phenylpyrimidin-5-amine
Overview
Description
4,6-Dichloro-2-phenylpyrimidin-5-amine is a heterocyclic aromatic compound with the molecular formula C10H7Cl2N3 and a molecular weight of 240.09 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of pharmacological applications . It is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-phenylpyrimidin-5-amine typically involves the reaction of 2-phenylpyrimidine with chlorinating agents such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields . The reagents used in industrial production are generally more cost-effective and readily available, making the process economically viable.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-phenylpyrimidin-5-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used. For example, reacting with an amine would yield a substituted pyrimidine derivative .
Scientific Research Applications
4,6-Dichloro-2-phenylpyrimidin-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-phenylpyrimidin-5-amine involves its interaction with specific molecular targets such as enzymes and receptors . It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloropyrimidine: Another chlorinated pyrimidine with similar reactivity but different substitution patterns.
4,6-Dichloro-2-methylpyrimidine: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
4,6-Dichloro-2-phenylpyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its phenyl group enhances its ability to interact with aromatic amino acids in proteins, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
4,6-dichloro-2-phenylpyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-8-7(13)9(12)15-10(14-8)6-4-2-1-3-5-6/h1-5H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMSKTBVPZTMHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353083 | |
Record name | 4,6-dichloro-2-phenylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24830347 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
20959-02-8 | |
Record name | 4,6-dichloro-2-phenylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloro-2-phenylpyrimidin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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